molecular formula C14H12N2 B1269487 Phenyl(phenylamino)acetonitrile CAS No. 4553-59-7

Phenyl(phenylamino)acetonitrile

Cat. No.: B1269487
CAS No.: 4553-59-7
M. Wt: 208.26 g/mol
InChI Key: XOMUKMGWTCEDRE-UHFFFAOYSA-N
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Description

Phenyl(phenylamino)acetonitrile is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406219. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction with Palladium(II) Salts

The reaction of phenyl compounds, including Phenyl(phenylamino)acetonitrile, with Palladium(II) salts was studied by Kawamura et al. (1977). This reaction, conducted in the presence of olefinic compounds, led to phenyl migration from the compound to Palladium, resulting in the phenylation of olefin. This process is significant in the field of organic synthesis, particularly in the formation of complex organic structures (Kawamura, Kikukawa, Takagi, & Matsuda, 1977).

Synthesis of Triazine Derivatives

Sa̧czewski et al. (2006) described the synthesis of 2,4-diamino-1,3,5-triazine derivatives by reacting acetonitriles, including this compound, with p-nitrosodimethylaniline. These compounds have potential applications in medicinal chemistry, highlighting the compound's utility in developing new pharmaceuticals (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Impact on Chromatographic Separations

Yang et al. (2005) investigated the influence of acetonitrile on chromatographic separations using a reversed-phase phenyl column. Their study provides insights into the role of solvents like acetonitrile in affecting the selectivity of pi-pi interactions, crucial for the separation of various compounds in analytical chemistry (Yang, Fazio, Munch, & Drumm, 2005).

Conformational Flexibility in Crystal Forms

Laubenstein et al. (2016) examined the polymorphs of 2-(perfluorophenyl)-2-(phenylamino)acetonitrile, revealing the compound's conformational flexibility. The study of such crystalline forms is vital in materials science and pharmaceutical development, where different polymorphs can have distinct physical and chemical properties (Laubenstein, Şerb, Englert, Raabe, Braun, & Braun, 2016).

Kinetic Studies in Chemical Reactions

Oh et al. (1995) performed kinetic studies on reactions involving S-phenyl dithiobenzoates and benzylamines in acetonitrile. Such studies are fundamental in understanding reaction mechanisms, vital for the development of new chemical synthesis methods (오혁근, 신철호, & 이익춘, 1995).

Electrochemical Oxidation Studies

Andruzzi and Trazza (1978) explored the oxidation of 2-phenyl-3-arylaminoindoles in acetonitrile. This research is crucial in electrochemistry and material science, contributing to the understanding of redox processes in different solvents (Andruzzi & Trazza, 1978).

Safety and Hazards

Phenyl(phenylamino)acetonitrile should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Biochemical Pathways

Phenyl(phenylamino)acetonitrile is involved in the Strecker reaction, one of the simplest and most economical methods for the synthesis of racemic α-aminonitriles, which are precursors of α-amino acids and pharmacologically useful compounds . This reaction is potentially useful for syntheses of amino acids and other bioactive compounds .

Biochemical Analysis

Biochemical Properties

Phenyl(phenylamino)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with phenylalanine hydroxylase, an enzyme that converts phenylalanine to tyrosine. This interaction is crucial for the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . Additionally, this compound can interact with cytochrome P450 enzymes, influencing the metabolism of various compounds .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of neurotransmitter receptors, thereby affecting neuronal signaling . Moreover, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For example, it can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, affecting mood and cognitive functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions but can degrade under extreme temperatures or pH levels . Long-term exposure to this compound has been shown to affect cellular functions, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive functions and improve mood by increasing neurotransmitter levels . At high doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound also affects the phenylalanine-tyrosine metabolic pathway, impacting the synthesis of neurotransmitters .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it affects mitochondrial functions and energy metabolism .

Properties

IUPAC Name

2-anilino-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMUKMGWTCEDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323244
Record name Anilino(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4553-59-7
Record name Acetonitrile, anilinophenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetonitrile, anilinophenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anilino(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-DIPHENYLGLYCINONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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